

A Technical Guide to the Optical Properties of Cy7 Maleimide

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Compound of Interest

Compound Name: Cy7 maleimide

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This guide provides an in-depth overview of the key optical properties of **Cy7 maleimide**, a near-infrared (NIR) fluorescent dye widely utilized in biological imaging and bioconjugation. The document details its quantum yield and molar extinction coefficient, outlines the experimental protocols for their determination, and presents a visual workflow of these procedures.

Core Optical Properties of Cy7 Maleimide

Cy7 maleimide is a sulfhydryl-reactive dye valued for its fluorescence in the NIR spectrum, which allows for deep tissue imaging with reduced background autofluorescence.^[1] Its maleimide functional group specifically targets cysteine residues on proteins and peptides, enabling precise labeling for a variety of applications in research and drug development.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative optical properties of **Cy7 maleimide**.

Property	Value	Units
Molar Extinction Coefficient (ϵ)	199,000	$\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$
Fluorescence Quantum Yield (Φ)	0.3	-
Maximum Excitation Wavelength (λ_{ex})	750	nm
Maximum Emission Wavelength (λ_{em})	773	nm

Data sourced from multiple suppliers and databases.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the molar extinction coefficient and fluorescence quantum yield of **Cy7 maleimide**.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species and the path length of the light.[\[6\]](#)

Materials:

- **Cy7 maleimide**
- High-purity solvent (e.g., dimethyl sulfoxide (DMSO), methanol, or phosphate-buffered saline (PBS))[\[3\]](#)[\[4\]](#)
- Spectrophotometer
- Calibrated analytical balance
- Volumetric flasks and pipettes

- Cuvettes with a 1 cm path length

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of **Cy7 maleimide** and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.
- Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
- Spectrophotometric Measurement: For each dilution, measure the absorbance at the maximum absorption wavelength (λ_{max}), which for **Cy7 maleimide** is approximately 750 nm.^{[2][3]} A solvent-only sample should be used as a blank to zero the spectrophotometer.
- Data Analysis: Plot the absorbance at 750 nm versus the molar concentration of **Cy7 maleimide**. The data should yield a linear relationship. The molar extinction coefficient (ϵ) is calculated from the slope of this line according to the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, b is the path length (typically 1 cm), and c is the concentration.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is typically determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

- **Cy7 maleimide** solution of known absorbance
- A suitable quantum yield standard (e.g., another cyanine dye with a known quantum yield in the far-red spectral region)^[7]
- Spectrofluorometer
- Spectrophotometer
- Cuvettes

Procedure:

- **Solution Preparation:** Prepare dilute solutions of both the **Cy7 maleimide** sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- **Absorbance Measurement:** Measure the absorbance of both the sample and standard solutions at the excitation wavelength using a spectrophotometer.
- **Fluorescence Measurement:** Record the fluorescence emission spectra of both the sample and the standard using a spectrofluorometer. The same excitation wavelength and instrument settings should be used for both measurements.
- **Data Analysis:** Integrate the fluorescence spectra to obtain the total fluorescence intensity for both the sample and the standard. The quantum yield of the **Cy7 maleimide** sample (Φ_{sample}) is then calculated using the following equation:

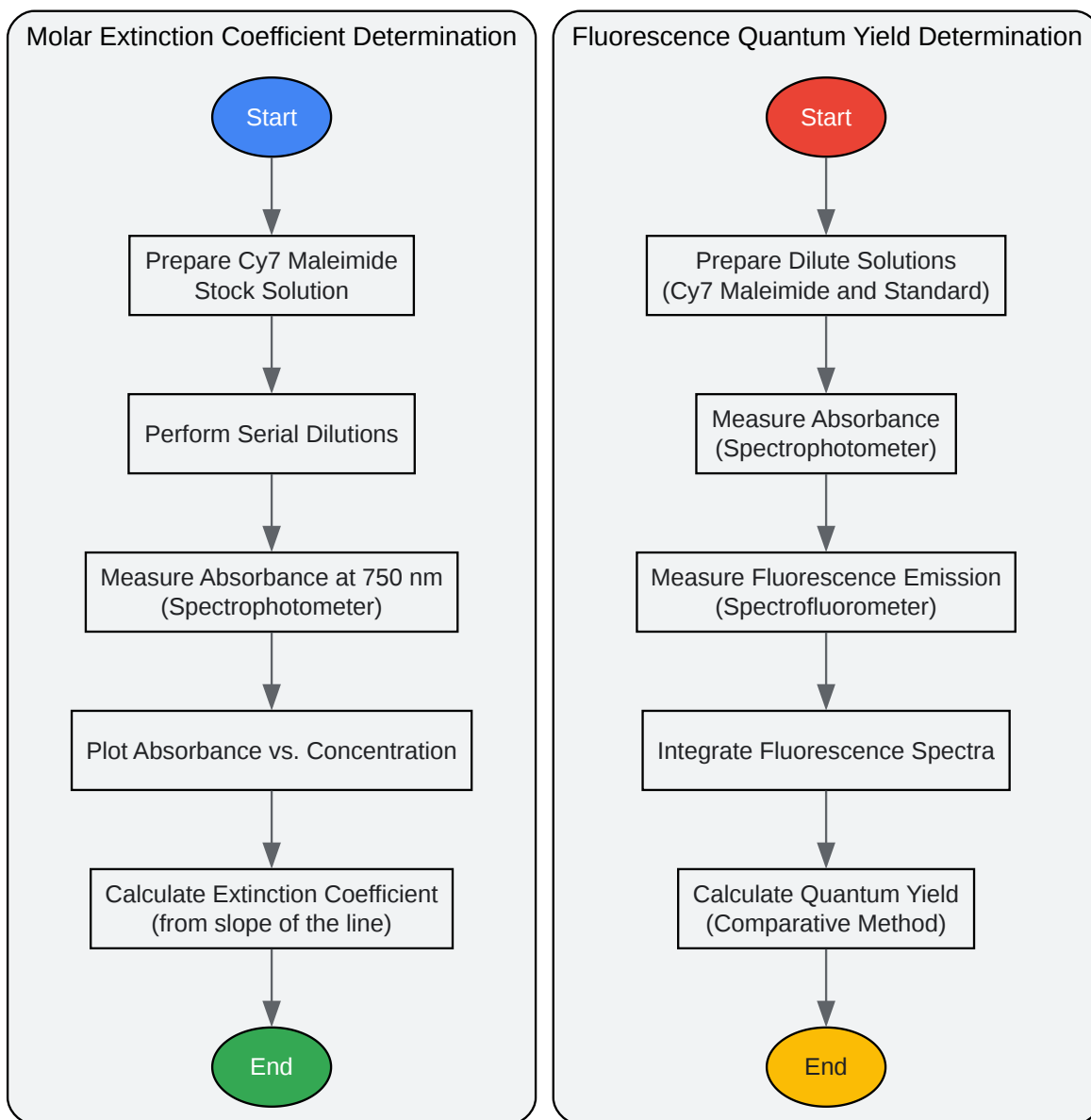
$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$$

Where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the molar extinction coefficient and fluorescence quantum yield of **Cy7 maleimide**.



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Caption: Workflow for determining the optical properties of **Cy7 maleimide**.

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- To cite this document: BenchChem. [A Technical Guide to the Optical Properties of Cy7 Maleimide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554661#quantum-yield-and-extinction-coefficient-of-cy7-maleimide]

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